N-(3-bromo-5-methylpyridin-2-yl)pivalamide
CAS No.:
Cat. No.: VC18558718
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O |
|---|---|
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | N-(3-bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C11H15BrN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
| Standard InChI Key | CFWHRIJIQQSJOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Br |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Bromo-5-methylpyridin-2-yl)pivalamide belongs to the class of aromatic amides, distinguished by its bromine substitution at the pyridine ring’s third position and a methyl group at the fifth position. The IUPAC name, N-(3-bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide, reflects its substitution pattern and functional groups .
Molecular and Physical Properties
Key physicochemical parameters are summarized below:
The compound’s Standard InChI (InChI=1S/C11H15BrN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15))** confirms its stereochemical configuration. Discrepancies in reported CAS numbers (850014-30-1 vs. 446299-84-9 ) suggest potential isomerism or database inconsistencies, necessitating verification via analytical techniques like NMR or X-ray crystallography.
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis protocol for N-(3-bromo-5-methylpyridin-2-yl)pivalamide is documented, analogous compounds are synthesized through pyridine functionalization. A plausible route involves:
-
Bromination of 2-amino-5-methylpyridine at the third position using N-bromosuccinimide (NBS) .
-
Amidation with pivaloyl chloride under basic conditions to introduce the pivalamide group .
Recent work by Liu et al. demonstrated that α-bromoketones and 2-aminopyridines undergo divergent reactions to form N-(pyridin-2-yl)amides or imidazopyridines, depending on solvent and oxidant selection . For example:
-
Toluene with I₂/TBHP promotes C–C bond cleavage, yielding amides .
-
Ethyl acetate with TBHP facilitates cyclization to imidazopyridines .
This chemoselectivity underscores the role of reaction conditions in directing synthetic outcomes.
Intermediate Characterization
The precursor 2-amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is commercially available and exhibits a melting point of 72–75°C . Its conversion to the target amide typically involves:
-
Protection of the amino group via acetylation.
-
Nucleophilic acyl substitution with pivaloyl chloride.
Applications in Pharmaceutical and Organic Chemistry
Role as a Synthetic Intermediate
N-(3-Bromo-5-methylpyridin-2-yl)pivalamide serves as a versatile building block in:
-
Nucleobase analog synthesis: Related compounds like N-(3-formyl-5-methylpyridin-2-yl)pivalamide are used to construct peptide nucleic acids (PNAs) for gene targeting .
-
Heterocyclic compound preparation: Bromine’s leaving group capability enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
Drug Discovery Relevance
The compound’s pyridine core is prevalent in FDA-approved drugs (e.g., nilotinib and pyrimethamine). Its bromine atom facilitates structure-activity relationship (SAR) studies by enabling late-stage functionalization.
| Vendor | Purity | Packaging | Price (USD) |
|---|---|---|---|
| VulcanChem | 98% | 250 mg | 240 |
| Matrix Scientific | 95% | 100 mg | 365 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume